molecular formula C13H13BrN2S B13076285 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1244991-38-5

5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B13076285
CAS No.: 1244991-38-5
M. Wt: 309.23 g/mol
InChI Key: CXYBSMFCFFLRRZ-UHFFFAOYSA-N
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Description

5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a versatile brominated heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a key synthetic intermediate for the development of novel therapeutic agents. The intact 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine ring system is a critical structural feature for biological activity. Research has demonstrated that analogous 2-amino-thiazolopyridine compounds act as novel selective beta3-adrenoceptor (β3-AR) agonists . These agonists hold therapeutic potential for conditions such as overactive bladder and metabolic disorders. The bromine atom at the 2-position of this structure offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships and the development of targeted drug candidates . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1244991-38-5

Molecular Formula

C13H13BrN2S

Molecular Weight

309.23 g/mol

IUPAC Name

5-benzyl-2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C13H13BrN2S/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

CXYBSMFCFFLRRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC(=N2)Br)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization to Form the Tetrahydrothiazolopyridine Core

  • Starting Materials: 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine or related aminopyridine derivatives.
  • Method: The cyclization typically involves treatment of a suitable piperidone or aminopyridine precursor with sulfur sources (e.g., elemental sulfur or phosphorus pentasulfide) and cyanamide or related reagents to form the thiazole ring fused to the tetrahydropyridine.
  • Conditions: Reactions are carried out under reflux in inert solvents such as isopropanol or other alcohols, often under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Example: The synthesis reported by Alcaide et al. uses 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a key intermediate, prepared commercially or via cyclization from precursors.

Bromination at the 2-Position

  • Reagents: Copper(II) bromide and alkyl nitrites or other brominating agents.
  • Procedure: The 2-position of the tetrahydrothiazolopyridine ring is selectively brominated under mild conditions.
  • Optimization: Bromination is controlled to avoid over-bromination or substitution at other positions.
  • Alternative: Direct bromination without copper bromide(II) has been reported, improving process simplicity.

Introduction of the Benzyl Group

  • The benzyl substituent is often introduced early in the synthesis via benzylation of the appropriate nitrogen or carbon center on the pyridine ring or its precursor.
  • This step is critical for the biological activity and specificity of the compound.

Isolation and Salt Formation

  • The free base is typically converted to the hydrochloride salt for enhanced stability and solubility.
  • This is achieved by treatment with hydrochloric acid in suitable solvents.
  • The hydrochloride salt form is the common commercial and research form of the compound.
Step Reagents/Conditions Solvents Temperature Time Notes
Cyclization Sulfur powder, cyanamide, secondary amine Isopropanol (iPrOH) Reflux (~80°C) Several hours Inert atmosphere recommended
Bromination CuBr2 and alkyl nitrite or direct bromination Acetonitrile, DMF, or similar Room temp to 50°C 1-4 hours Controlled to avoid over-bromination
Benzyl group introduction Benzyl halide or benzylation reagents Suitable organic solvent Ambient to reflux Variable Often done on precursor before cyclization
Salt formation HCl in ethanol or similar Ethanol or methanol Room temperature 1-2 hours Yields stable hydrochloride salt
  • The process for producing 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has been optimized to reduce the number of steps and improve yield by employing direct bromination methods and efficient cyclization protocols.
  • Use of inert solvents such as N,N-dimethylacetamide (DMAc) during certain steps improves reaction efficiency.
  • Reaction times and temperatures are carefully controlled to maximize product purity and minimize side reactions.
  • The compound can be isolated as stable salts with various acids, but hydrochloride is preferred for pharmaceutical applications.
  • Advanced purification techniques such as flash chromatography and recrystallization are employed to achieve high purity suitable for biological studies.
Preparation Stage Key Reagents/Conditions Outcome/Comments
Core Cyclization Sulfur powder, cyanamide, secondary amine, reflux in iPrOH Formation of tetrahydrothiazolopyridine core
Bromination CuBr2 + alkyl nitrite or direct bromination Selective 2-position bromination
Benzyl Introduction Benzyl halide or benzylation reagents Installation of benzyl group at 5-position
Salt Formation HCl in ethanol or methanol Formation of stable hydrochloride salt
Purification Flash chromatography, recrystallization High purity compound for research and pharma use

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Bromine at Position 2: The bromine atom in the target compound and its analogs (e.g., 2-Bromo-5-methyl derivative) facilitates nucleophilic substitution reactions, enabling the introduction of methoxy, amino, or aryl groups . For example, substitution with NaOMe yields 4,5,6,7-tetrahydro-2-methoxythiazolo[5,4-c]pyridine (>90% yield) .
  • N-Substituents: Benzyl vs. Boc/Cbz: The benzyl group in the target compound offers ease of removal via hydrogenolysis, whereas Boc and Cbz groups require acidic or catalytic conditions, respectively . Methyl Group: The 5-methyl analog exhibits enhanced metabolic stability compared to the benzyl derivative, as seen in edoxaban-related pharmacokinetic studies .

Structural and Electronic Differences

  • Thiazolo vs. Thieno Systems: While the target compound contains a thiazole ring, analogs like 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (thiophene-based) show reduced electronic density at position 2, altering reactivity toward electrophiles .
  • Fused Imidazole Derivatives : Compounds like 4-(4-bromophenyl)-imidazo[4,5-c]pyridine exhibit stronger SSAO inhibition due to the imidazole ring’s electron-rich nature, contrasting with the thiazolo system’s moderate activity .

Biological Activity

5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound with a fused thiazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its unique structural features that may enhance biological activity. The presence of the benzyl group is believed to play a significant role in its specificity toward various molecular targets, making it a candidate for drug development and biological studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H13BrN2SC_{13}H_{13}BrN_2S. Its IUPAC name reflects its complex structure, which includes a bromine atom and a benzyl substituent. The compound's properties are influenced by the interactions between the thiazole and pyridine rings, which can impact its biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities. Key areas of interest include:

  • Kinase Interactions : Studies suggest that this compound may interact with various kinases involved in critical signaling pathways. Such interactions could provide insights into its mechanism of action and therapeutic potential.
  • Beta-Adrenoceptor Activity : Analogues of thiazolopyridine derivatives have shown selective beta3-adrenoceptor agonist activity. The structural integrity of the thiazolo[4,5-c]pyridine ring is crucial for maintaining this activity in related compounds .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridineLacks benzyl groupSimpler structure may result in different biological activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridineContains a methyl group instead of benzylPotentially different pharmacological properties
2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridineAmino group substitutionMay exhibit distinct biological activities due to amino functionality

The presence of the benzyl group in this compound enhances its biological activity compared to similar compounds. This structural feature may significantly influence its pharmacokinetics and therapeutic potential.

Case Studies and Research Findings

  • Kinase Targeting : A study focusing on the interactions of thiazolopyridine derivatives with various kinases demonstrated that modifications to the structure can lead to significant changes in binding affinity and selectivity. This highlights the potential for designing targeted therapies based on structural variations of compounds like this compound.
  • Beta-Adrenoceptor Agonism : Research involving related thiazolopyridine derivatives indicated that certain modifications could enhance selectivity for beta3-adrenoceptors. This suggests that this compound might be optimized for specific receptor interactions through further chemical modifications .
  • Toxicological Studies : Safety data indicate that while this compound shows promise in biological applications, it also poses risks such as skin irritation and respiratory toxicity upon exposure. Understanding these toxicological profiles is essential for evaluating its suitability for therapeutic use .

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